molecular formula C10H17N B12647483 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- CAS No. 118282-73-8

2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-

Cat. No.: B12647483
CAS No.: 118282-73-8
M. Wt: 151.25 g/mol
InChI Key: DDTBKGVNQHISNO-UHFFFAOYSA-N
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Description

2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a hexenyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hexenyl-substituted amine with a diketone can lead to the formation of the desired pyrrole compound. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce halogen or nitro groups onto the pyrrole ring.

Scientific Research Applications

2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrrole, 3,4-dimethyl-2-(4-pentenyl)-2,5-diphenyl-
  • 2H-Pyrrole, 3,4-dimethyl-2-(4-pentenyl)-2,5-diphenyl-

Uniqueness

2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- is unique due to its specific hexenyl substitution, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.

Properties

CAS No.

118282-73-8

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

5-hex-5-enyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H17N/c1-2-3-4-5-7-10-8-6-9-11-10/h2H,1,3-9H2

InChI Key

DDTBKGVNQHISNO-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC1=NCCC1

Origin of Product

United States

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